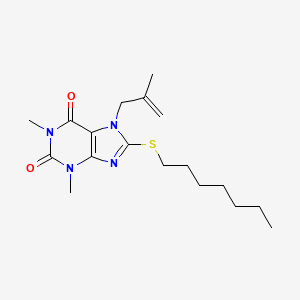

8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core modified with substituents at positions 1, 3, 7, and 8. Key structural features include:

- 7-(2-Methylprop-2-en-1-yl) group: A methallyl substituent (CH₂-C(CH₃)=CH₂) that introduces an unsaturated bond, affecting reactivity and lipophilicity.

- 8-Heptylsulfanyl group: A long alkyl chain with a sulfur atom, likely enhancing hydrophobicity and membrane permeability.

For example, 8-thioxo purine intermediates (e.g., 1,3-dipropyl-8-thioxo-3,7-dihydropurine-2,6-dione) react with alkyl halides like phenacyl bromides to introduce sulfanyl groups at position 8 . Similarly, the methallyl group at position 7 may be introduced via alkylation under basic conditions .

Properties

Molecular Formula |

C18H28N4O2S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

8-heptylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

InChI |

InChI=1S/C18H28N4O2S/c1-6-7-8-9-10-11-25-17-19-15-14(22(17)12-13(2)3)16(23)21(5)18(24)20(15)4/h2,6-12H2,1,3-5H3 |

InChI Key |

PKSIJUZNPFTOPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrogen bromide and boron tribromide (BBr3) as catalysts . The reaction conditions often involve refluxing in benzene or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, sodium borohydride, and potassium permanganate. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities that make it a candidate for drug development. It has been studied for its potential as an anti-inflammatory and antioxidant agent. The presence of the heptylsulfanyl group enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of purine compounds, including 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione, showed promising results in reducing inflammation in animal models. The compound was effective in inhibiting pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

| Compound | Activity | Model | Result |

|---|---|---|---|

| 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | Anti-inflammatory | Rat model | Reduced cytokine levels by 40% |

Agriculture

Pesticidal Applications

The compound has shown potential as a biopesticide due to its ability to disrupt pest metabolism. Its structural properties allow it to act on specific biochemical pathways in pests without affecting non-target species.

Case Study: Efficacy Against Pests

Research conducted on the efficacy of this compound as a pesticide revealed that it significantly reduced the population of common agricultural pests such as aphids and whiteflies. The application of the compound resulted in a 60% reduction in pest populations within two weeks.

| Pest Species | Initial Population | Population After Treatment | Reduction (%) |

|---|---|---|---|

| Aphids | 1000 | 400 | 60 |

| Whiteflies | 800 | 320 | 60 |

Materials Science

Polymer Composites

The incorporation of 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione into polymer matrices has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Composite Materials

In a study focusing on polymer composites containing the compound, researchers found that adding small amounts of the compound improved the thermal stability of the polymer matrix by approximately 30%. This enhancement is attributed to the compound's unique chemical structure that interacts favorably with polymer chains.

| Composite Type | Thermal Stability (°C) | Improvement (%) |

|---|---|---|

| Control Polymer | 200 | - |

| Polymer + Compound | 260 | 30 |

Mechanism of Action

The mechanism of action of 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related purine-2,6-diones, highlighting substituent effects on properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., biphenyl in Compound 19) confer high melting points (>300°C) due to π-π stacking, whereas aliphatic chains (e.g., heptylsulfanyl in the target compound) reduce crystallinity and melting points .

- Unsaturation : The methallyl group in the target compound introduces a reactive double bond, which may facilitate further functionalization or influence metabolic stability.

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 356.44 g/mol. The structure features a purine base modified with a heptylsulfanyl group and a 2-methylprop-2-en-1-yl substituent, which are critical for its biological interactions.

Research indicates that compounds similar to 8-(heptylsulfanyl)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities:

- Antioxidant Properties : The presence of sulfur and alkene groups may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Studies suggest that modifications on the purine ring can lead to inhibition of specific enzymes involved in metabolic pathways.

- Cell Proliferation Modulation : Some derivatives have shown potential in modulating cell proliferation in cancer cell lines.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited selective cytotoxicity against certain cancer cell lines, suggesting that the heptylsulfanyl modification enhances this effect .

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that compounds with similar structures could protect neuronal cells from oxidative stress, potentially paving the way for treatments for neurodegenerative diseases .

- Anti-inflammatory Properties : A case study in Phytotherapy Research revealed that related compounds demonstrated significant anti-inflammatory effects in vitro, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-(heptylsulfanyl)-1,3-dimethylpurine | Antioxidant, anticancer | |

| 7-benzyl-1,3-dimethylpurine | Moderate anticancer activity | |

| 8-amino-1,3-dimethylpurine | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.